molecular formula C16H11N3O B3140419 2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 477886-53-6

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B3140419
CAS No.: 477886-53-6
M. Wt: 261.28 g/mol
InChI Key: SDQMQHANYZXDJD-UHFFFAOYSA-N
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Description

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structureThe imidazo[1,2-a]pyridine scaffold is known for its versatility and has been widely studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate ketone, followed by cyclization and functionalization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 3-Phenylimidazo[1,2-a]pyridine
  • 5-Phenylimidazo[1,2-a]pyridine

Uniqueness

2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in medicinal chemistry .

Properties

IUPAC Name

5-imidazo[1,2-a]pyridin-2-yl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-12(7-3-1)13-10-15(20-18-13)14-11-19-9-5-4-8-16(19)17-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQMQHANYZXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 3
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 4
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 5
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine

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